molecular formula C17H12Cl2N4S B287292 3-Benzyl-6-(2,4-dichlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Benzyl-6-(2,4-dichlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287292
M. Wt: 375.3 g/mol
InChI Key: QXGYNLHFYCAXDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-6-(2,4-dichlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains both nitrogen and sulfur atoms in its structure. It has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of 3-Benzyl-6-(2,4-dichlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer and inflammation. Studies have reported that this compound can inhibit the activity of proteasomes, which are enzymes involved in the degradation of proteins. Inhibition of proteasome activity can lead to the accumulation of toxic proteins in cancer cells, leading to their death. In addition, this compound has also been reported to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation.
Biochemical and Physiological Effects:
Studies have reported various biochemical and physiological effects of 3-Benzyl-6-(2,4-dichlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce cell migration and invasion. In addition, it has also been reported to reduce the production of inflammatory cytokines and chemokines in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Benzyl-6-(2,4-dichlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a lead compound for the development of new anti-cancer and anti-inflammatory agents. Its ability to inhibit proteasome activity and NF-κB signaling makes it an attractive target for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can limit its effectiveness in certain assays.

Future Directions

There are several future directions for the study of 3-Benzyl-6-(2,4-dichlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the main directions is the development of new derivatives of this compound with improved solubility and potency. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of research, such as neurodegenerative diseases and infectious diseases. Finally, studies are needed to evaluate the safety and toxicity of this compound in animal models before it can be considered for clinical trials.

Synthesis Methods

The synthesis of 3-Benzyl-6-(2,4-dichlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in literature using various methods. One of the most common methods involves the reaction of 2,4-dichlorobenzylamine with benzyl isothiocyanate in the presence of triethylamine to form the corresponding thiourea derivative. This derivative is then reacted with 1,2,4-triazole-3-thiol in the presence of sodium ethoxide to yield the final product. Other methods involve the use of different starting materials and reagents to produce the compound.

Scientific Research Applications

3-Benzyl-6-(2,4-dichlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound has shown potential as an anti-cancer agent. It has been reported to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has also shown potential as an anti-inflammatory agent, with studies reporting its ability to reduce inflammation in animal models of arthritis.

properties

Product Name

3-Benzyl-6-(2,4-dichlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C17H12Cl2N4S

Molecular Weight

375.3 g/mol

IUPAC Name

3-benzyl-6-[(2,4-dichlorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H12Cl2N4S/c18-13-7-6-12(14(19)10-13)9-16-22-23-15(20-21-17(23)24-16)8-11-4-2-1-3-5-11/h1-7,10H,8-9H2

InChI Key

QXGYNLHFYCAXDC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)CC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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